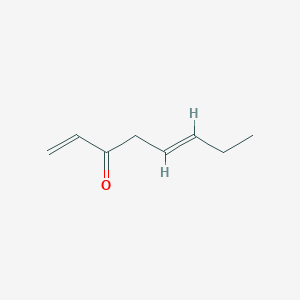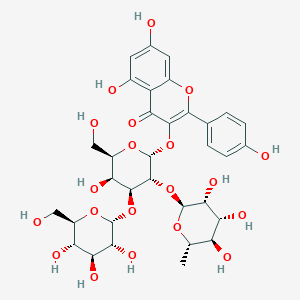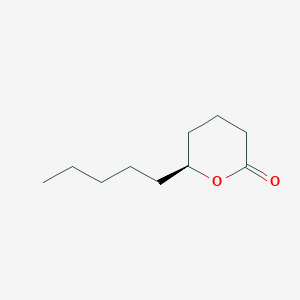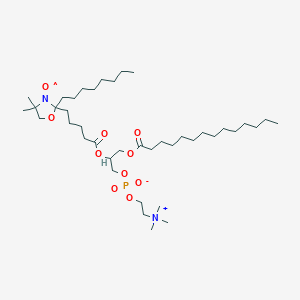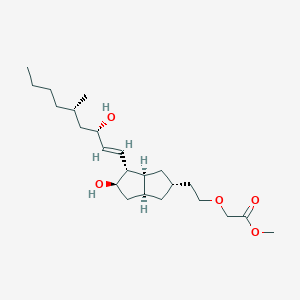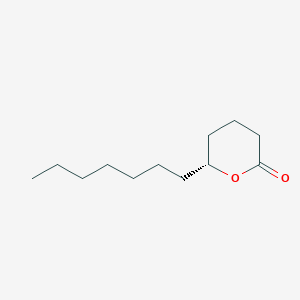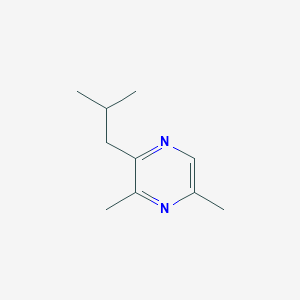
3,5-Dimethyl-2-isobutylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-2-isobutylpyrazine (DMIBP) is a natural compound that is widely found in various plants and fruits such as grapes, peppers, and tomatoes. It is also a key component of the aroma and flavor of wine and other fermented beverages. In recent years, DMIBP has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-2-isobutylpyrazine is not fully understood, but it is believed to act through various pathways, including the modulation of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound exhibits antioxidant, anti-inflammatory, and anticancer properties. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of various diseases such as colitis and arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-Dimethyl-2-isobutylpyrazine has several advantages for use in lab experiments, including its natural origin, low toxicity, and easy availability. However, this compound also has some limitations, including its limited solubility in water and its potential to interfere with other experimental procedures.
Direcciones Futuras
There are several future directions for the study of 3,5-Dimethyl-2-isobutylpyrazine, including:
1. Identification of the molecular targets of this compound and the elucidation of its mechanism of action.
2. Development of novel methods for synthesizing this compound with improved yield and purity.
3. Investigation of the potential applications of this compound in various fields such as medicine, agriculture, and environmental science.
4. Evaluation of the safety and toxicity of this compound in humans and animals.
5. Development of this compound-based drugs for the treatment of various diseases such as cancer and inflammation.
In conclusion, this compound is a natural compound that has gained significant attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine, agriculture, and environmental science.
Métodos De Síntesis
3,5-Dimethyl-2-isobutylpyrazine can be synthesized through various methods, including the reaction between isobutylamine and 2-acetyl-3,5-dimethylpyrazine, or the reaction between isobutyraldehyde and 2,3,5-trimethylpyrazine. However, the most common method of synthesizing this compound is through the microbial fermentation of various microorganisms such as Bacillus subtilis and Pseudomonas aeruginosa.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-2-isobutylpyrazine has been extensively studied for its potential applications in various fields, including food science, environmental science, and medical science. In food science, this compound is used as a flavoring agent in various food products such as wine, beer, and sauces. In environmental science, this compound is used as a bioindicator of soil quality and as a natural pesticide. In medical science, this compound has been shown to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Propiedades
Número CAS |
70303-42-3 |
|---|---|
Fórmula molecular |
C10H16N2 |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
3,5-dimethyl-2-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C10H16N2/c1-7(2)5-10-9(4)12-8(3)6-11-10/h6-7H,5H2,1-4H3 |
Clave InChI |
PBBZXNLEMPGGCH-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=N1)C)CC(C)C |
SMILES canónico |
CC1=CN=C(C(=N1)C)CC(C)C |
Densidad |
0.924-0.929 |
Otros números CAS |
70303-42-3 |
Descripción física |
Colourless transparent liquid; Roasted woody, meaty aroma with nutty cocoa notes |
Pureza |
95% min. |
Solubilidad |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Sinónimos |
3,5-Dimethyl-2-isobutylpyrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




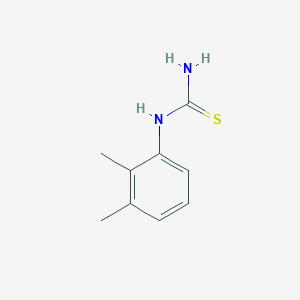

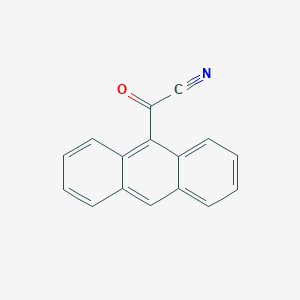
![(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B149120.png)
